2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-thiophen-3-yl-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-8-1-2-10-11(5-8)15-12(14-10)9-3-4-16-7-9/h1-5,7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMVWGWFOUEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzonitrile with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives or other substituted thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and benzodiazole rings allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
*Note: Molecular weight inferred from structural formula; exact value may vary.
Key Differences :
- Heterocycle substitution : Replacing thiophene (electron-rich sulfur heterocycle) with thiazole (nitrogen-sulfur heterocycle) alters electronic properties and binding affinity .
- Core scaffold: Hexahydroquinoline derivatives (e.g., ) introduce conformational flexibility, contrasting with the planar benzodiazole system.
Physicochemical Properties
- Solubility : The nitrile group enhances polarity, but benzodiazole’s hydrophobicity may limit aqueous solubility. Thiazole analogues (e.g., ) exhibit similar challenges.
- Stability : Benzodiazole-thiophene systems are thermally stable due to aromatic conjugation, whereas thiazole derivatives may undergo ring-opening under acidic conditions .
Biological Activity
2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzodiazole core with a thiophene moiety and a cyano group, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Properties : Exhibits cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor of specific kinases involved in cancer progression.
Antimicrobial Activity
In a study assessing the antimicrobial properties, this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound is particularly effective against MRSA, which is critical given the increasing prevalence of antibiotic-resistant infections.
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro using various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular signaling pathways that promote tumor growth.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MRSA Inhibition : A recent study reported that the compound effectively reduced bacterial load in infected mice models when administered orally.
- In Vivo Cancer Model : In xenograft models using A549 cells, treatment with the compound resulted in significant tumor size reduction compared to control groups.
Q & A
Basic: What are optimized synthetic routes for 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
- Key Steps :
- Condensation Reactions : React thiophene-3-carboxaldehyde derivatives with o-phenylenediamine analogs under acidic conditions (e.g., acetic acid) to form the benzodiazole core .
- Cyano Group Introduction : Utilize nucleophilic substitution or metal-catalyzed cyanation (e.g., CuCN) at the 5-position of the benzodiazole ring .
- Optimization Strategies :
- Catalysts : Transition metals (e.g., Cu(I)) for click chemistry or cross-coupling reactions enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while elevated temperatures (80–120°C) accelerate cyclization .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopic Methods :
- Elemental Analysis : Validates stoichiometry (e.g., %C, %N, %S within ±0.3% of theoretical values) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 266.0425 for C₁₂H₇N₃S) .
Basic: How is X-ray crystallographic analysis performed to resolve the compound’s structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : Iterative refinement in SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Validation : Check for R-factor convergence (R₁ < 5%) and validate geometry using Mercury CSD 2.0 (e.g., bond angles, torsion angles) .
Advanced: What computational strategies predict the compound’s pharmacological activity and binding mechanisms?
Methodological Answer:
- Molecular Docking :
- QM/MM Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Pharmacophore Modeling : Map critical interactions (e.g., hydrogen bonds with thiophene sulfur) using tools like PHASE .
Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Cross-Validation :
- Error Analysis : Check for twinning or disorder in crystallographic data using PLATON .
- Supplementary Techniques : Use powder XRD or solid-state NMR to confirm bulk-phase consistency .
Advanced: What strategies mitigate interference in biological assays evaluating this compound?
Methodological Answer:
- Control Experiments :
- Structural Analogues : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
- Analytical Monitoring : Use LC-MS to confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) .
Advanced: How to design derivatives for enhanced solubility or target selectivity?
Methodological Answer:
- Modification Sites :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
- SAR Studies : Use combinatorial libraries to test substituent effects on IC₅₀ values .
Advanced: How can metal coordination properties of this compound be studied?
Methodological Answer:
- Synthesis of Complexes : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water under reflux .
- Characterization :
Advanced: What are common impurities in synthesis, and how are they identified?
Methodological Answer:
- Common Impurities :
- Mitigation :
Advanced: How are synthetic intermediates validated for large-scale reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) :
- Use inline NMR or Raman spectroscopy to monitor key intermediates in real-time .
- DoE Studies : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry) .
- Scale-Up Protocols :
- Transition from batch to flow chemistry for exothermic steps (e.g., nitrile formation) .
- Validate purity (>99%) via orthogonal methods (HPLC, DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
